2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
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Overview
Description
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a heterocyclic compound with a unique structure that combines elements of both indene and pyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves the reaction of indanone derivatives with various reagents under controlled conditions. One common method involves the use of substituted phenyl hydrazines in the presence of acetic acid as both a catalyst and solvent . The reaction proceeds through a Fischer indole synthesis pathway, yielding the desired tetrahydroindeno-pyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroindeno-pyridine derivatives.
Scientific Research Applications
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro: This compound shares a similar indene structure but differs in its specific ring fusion and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Another related compound with a different substitution pattern and chlorine atoms.
Uniqueness
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is unique due to its specific combination of indene and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one (CAS Number: 64971-50-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C12H13NO
- Molecular Weight : 187.24 g/mol
- CAS Number : 64971-50-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methods have been documented in literature, including cyclization reactions that lead to the formation of the indeno-pyridine framework.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Specifically, studies have shown:
- Serotonin Receptor Affinity : The compound has demonstrated affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety disorders. This suggests potential antidepressant and anxiolytic properties .
- Dopamine Modulation : It may also influence dopamine pathways, which are important in the treatment of neurodegenerative diseases such as Parkinson's disease .
Antioxidant Activity
In vitro studies have reported that this compound exhibits antioxidant properties. This is significant as oxidative stress is implicated in various chronic diseases. The compound's ability to scavenge free radicals could contribute to its therapeutic effects .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
InChI Key |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
Origin of Product |
United States |
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